molecular formula C15H10BrClN2O2 B4740557 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide

Cat. No. B4740557
M. Wt: 365.61 g/mol
InChI Key: NDJIQGRVEASFGC-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCA is a member of the acetanilide family of compounds and is commonly used as a herbicide. However, its unique chemical structure has led to research into its potential as a tool in the study of biological systems.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide involves its ability to bind to specific proteins and inhibit their interactions with other proteins. This binding occurs through the formation of hydrogen bonds between 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide and the protein of interest. This results in a conformational change in the protein that prevents it from interacting with other proteins.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide has been shown to have anti-inflammatory properties. This has led to research into its potential as a treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide is its specificity for certain proteins. This allows researchers to study specific protein-protein interactions in vitro. However, the use of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide-based assays can be limited by the availability of purified proteins. In addition, the use of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide in vivo is limited by its toxicity and potential side effects.

Future Directions

There are many potential future directions for research into 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide. One area of research is the development of more specific 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide analogs that can be used to target specific proteins. Another area of research is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide-based therapies for the treatment of inflammatory diseases. Finally, the use of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide in the study of protein-protein interactions in vivo is an area of research that has yet to be fully explored.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research is its use as a tool in the study of protein-protein interactions. 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide has been shown to bind to specific proteins and inhibit their interactions with other proteins. This has led to the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide-based assays that can be used to study protein-protein interactions in vitro.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O2/c16-11-5-6-14(12(17)7-11)21-9-15(20)19-13-4-2-1-3-10(13)8-18/h1-7H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJIQGRVEASFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N-(2-cyanophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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